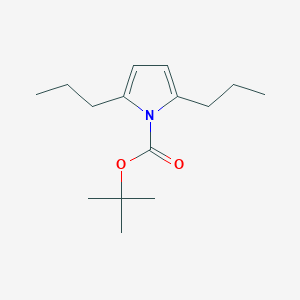
tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2,5-dipropylpyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the tert-butyl group protecting the nitrogen atom during subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl and dipropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives.
科学研究应用
tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and dipropyl groups influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-diphenyl-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
919123-83-4 |
|---|---|
分子式 |
C15H25NO2 |
分子量 |
251.36 g/mol |
IUPAC 名称 |
tert-butyl 2,5-dipropylpyrrole-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-6-8-12-10-11-13(9-7-2)16(12)14(17)18-15(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI 键 |
MNSQVZDLKSEISB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(N1C(=O)OC(C)(C)C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


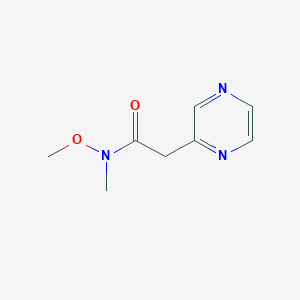
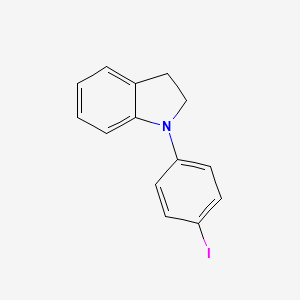
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
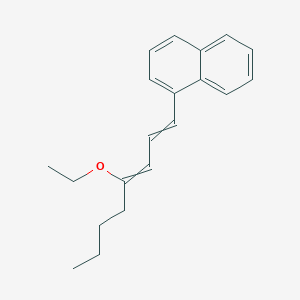
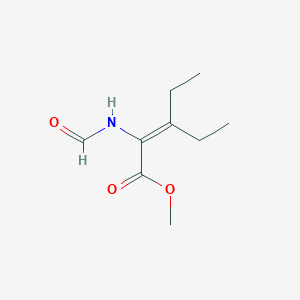
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
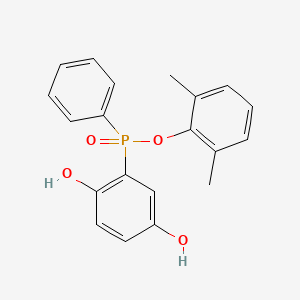
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
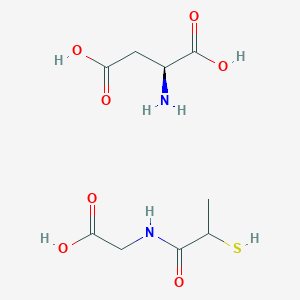
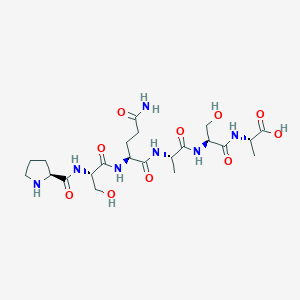
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
